4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine
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Overview
Description
4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a chloromethyl group at position 4, a methyl group at position 6, and a 2-methylcyclopropyl group at position 2 of the pyrimidine ring.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body, playing a crucial role in numerous biochemical processes .
Mode of Action
It’s worth noting that pyrimidine derivatives can participate in various chemical reactions, such as suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
It’s known that pyrimidine derivatives can be involved in a variety of biochemical pathways due to their ability to interact with different enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylcyclopropylamine with a chloromethylpyrimidine derivative in the presence of a base can yield the desired compound. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation or reduction reactions can produce corresponding oxides or reduced forms of the compound.
Scientific Research Applications
4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrazine: Similar structure but with a pyrazine ring instead of a pyrimidine ring.
4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)thiazole: Similar structure but with a thiazole ring instead of a pyrimidine ring.
Uniqueness
4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the chloromethyl group allows for versatile chemical modifications, while the 2-methylcyclopropyl group adds steric hindrance and influences the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-(chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-6-3-9(6)10-12-7(2)4-8(5-11)13-10/h4,6,9H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKPQBWENXTQDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NC(=CC(=N2)CCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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